1-(3-{[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4-methoxyphenyl)ethan-1-one
Description
This compound features a quinazoline core substituted with a sulfanylmethyl group at position 2, a 4-chlorobenzylamino group at position 4, and a 3-(4-methoxyphenyl)ethanone moiety. Quinazoline derivatives are pharmacologically significant, often exhibiting kinase inhibitory, anticancer, or antimicrobial activities .
Properties
IUPAC Name |
1-[3-[[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2S/c1-16(30)18-9-12-23(31-2)19(13-18)15-32-25-28-22-6-4-3-5-21(22)24(29-25)27-14-17-7-10-20(26)11-8-17/h3-13H,14-15H2,1-2H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWLTMJDGAEFRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4-methoxyphenyl)ethan-1-one typically involves multiple steps, including the formation of the quinazoline core, the introduction of the chlorophenyl and methoxyphenyl groups, and the final coupling reactions. Common reagents used in these steps include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yields, and maintaining purity. This could involve continuous flow chemistry techniques, the use of automated reactors, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-{[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may yield more saturated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing quinazoline and sulfonamide moieties can demonstrate anticancer properties. The presence of the chlorophenyl and methoxyphenyl groups in this compound may enhance its interaction with biological targets involved in cancer progression. Research has shown that derivatives of quinazoline can inhibit tumor growth by targeting specific kinases involved in cell proliferation .
Antimicrobial Properties
The antimicrobial efficacy of similar compounds has been documented, with some exhibiting activity against a range of pathogens, including bacteria and fungi. The sulfanyl group in the compound may contribute to its ability to disrupt microbial cell functions, thereby providing a basis for its use as an antimicrobial agent .
Inhibition of Enzymatic Activity
Compounds like 1-(3-{[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4-methoxyphenyl)ethan-1-one may inhibit enzymes associated with metabolic disorders. For instance, quinazoline derivatives have been studied for their ability to inhibit 11β-hydroxysteroid dehydrogenase type 1, which plays a role in metabolic syndrome, including conditions such as diabetes and obesity .
- Anticancer Studies : A study published in the Royal Society of Chemistry Advances demonstrated that quinazoline derivatives showed significant cytotoxicity against various cancer cell lines. The structure-activity relationship indicated that modifications to the phenyl groups enhanced their efficacy against breast cancer cells .
- Antimicrobial Efficacy : Research conducted on similar quinazoline compounds revealed their effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa. The introduction of electron-withdrawing groups was found to increase their antimicrobial potency, suggesting that the sulfanyl group in the target compound could similarly enhance activity .
- Metabolic Syndrome Treatment : Investigations into the inhibition of 11β-hydroxysteroid dehydrogenase type 1 have shown promising results with quinazoline derivatives, indicating potential applications in treating conditions associated with metabolic syndrome, such as insulin resistance and hypertension .
Mechanism of Action
The mechanism of action of 1-(3-{[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The chlorophenyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)quinazolin-4(3H)-one (CAS 331972-16-8)
- Core Structure : Quinazolin-4(3H)-one (oxidized form) vs. quinazoline in the target compound.
- Substituents: Similar sulfanylmethyl linkage and 4-methoxyphenyl group. The ethanone group is directly attached to the sulfanyl chain.
2.1.2 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone (CAS 476485-84-4)
- Core Structure : 1,2,4-Triazole vs. quinazoline.
- Substituents: Shares a sulfanyl group and 4-chlorophenyl moiety. The ethanone is linked via a triazole ring.
- Implications : Triazole cores are associated with antifungal activity, whereas quinazolines are more commonly kinase inhibitors. The methylphenyl group may enhance steric hindrance .
2.1.3 Pyrazole Derivatives ()
- Core Structure : Pyrazole with dual 4-chlorophenyl and sulfanyl groups.
- Substituents : Sulfanylethenyl linkages differ from the sulfanylmethyl in the target compound.
- Implications : Pyrazole derivatives often exhibit anti-inflammatory activity, but the altered sulfanyl connectivity may reduce stability .
Physicochemical Properties
*Estimated using fragment-based methods.
Biological Activity
The compound 1-(3-{[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4-methoxyphenyl)ethan-1-one belongs to the quinazoline family, a class known for its diverse biological activities. Quinazolines have been extensively studied for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, drawing from various research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a quinazoline core with a chlorophenyl group and a methoxyphenyl substituent, contributing to its biological activity.
Anticancer Activity
Research has shown that quinazoline derivatives exhibit significant anticancer properties. A study evaluating sulfanyl-3H-quinazolin-4-one derivatives indicated that these compounds could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound has been suggested to possess similar anticancer potential due to its structural analogies with known active quinazolines.
Antimicrobial Activity
The antimicrobial properties of quinazolines are well-documented. A recent study highlighted that compounds with similar structures demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . The presence of the sulfanyl group in the compound may enhance its interaction with bacterial enzymes, potentially leading to effective inhibition.
Anti-inflammatory Effects
Quinazolines have also been reported to exhibit anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators. Although specific data on this compound's anti-inflammatory activity is limited, its structural characteristics align with those of other known anti-inflammatory quinazolines .
Synthesis and Evaluation
A study focused on synthesizing various quinazoline derivatives, including those with sulfanyl groups, evaluated their biological activities. The synthesized compounds were tested for anticancer efficacy using cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity .
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that modifications in the quinazoline scaffold significantly impacted biological activity. For instance, the introduction of electron-withdrawing groups like chlorine enhanced anticancer efficacy while maintaining low toxicity profiles . This suggests that the chlorophenyl group in our compound may contribute positively to its biological effectiveness.
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes and conditions for preparing this compound with high purity and yield?
Methodological Answer:
- Step 1 : Begin with anthranilic acid and 4-chlorobenzylamine as precursors to form the quinazolinone core. Use acetic anhydride for cyclization under reflux (90–100°C) for 6–8 hours .
- Step 2 : Introduce the sulfanyl methyl group via nucleophilic substitution. React the quinazolin-2-thiol intermediate with 3-(bromomethyl)-4-methoxyacetophenone in DMF at 60°C for 12 hours, using potassium carbonate as a base .
- Step 3 : Purify the product via column chromatography (silica gel, ethyl acetate/hexane 3:7) and recrystallize from ethanol. Monitor purity using HPLC (C18 column, acetonitrile/water 70:30) .
- Key Considerations : Optimize reaction times and stoichiometry to avoid byproducts like disulfide linkages.
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intramolecular interactions. Use single crystals grown via slow evaporation in ethanol/dichloromethane (1:1) .
- NMR Spectroscopy : Analyze and NMR spectra for characteristic signals (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfanyl methyl at δ 2.5–2.7 ppm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] at m/z 464.1).
- HPLC : Use a reverse-phase column with UV detection (λ = 254 nm) to assess purity (>98%) .
Advanced Research Questions
Q. How can retrosynthetic analysis guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Step 1 : Deconstruct the target molecule into synthons:
- Step 2 : Modify substituents systematically:
- Replace 4-chlorophenyl with fluorophenyl to enhance lipophilicity.
- Substitute methoxy with ethoxy to study steric effects.
- Step 3 : Prioritize derivatives using computational tools (e.g., molecular docking against EGFR kinase) to predict binding affinity .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Approach 1 : Standardize assay protocols (e.g., fixed ATP concentrations in kinase assays to minimize variability) .
- Approach 2 : Perform dose-response studies (IC) in triplicate using isogenic cell lines to control for genetic drift .
- Approach 3 : Validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Data Analysis : Use meta-analysis to identify outliers and adjust for confounding variables (e.g., solvent effects in solubility studies) .
Q. What strategies can elucidate the mechanism of action for this compound in cancer cell lines?
Methodological Answer:
- Step 1 : Perform transcriptomic profiling (RNA-seq) on treated vs. untreated cells to identify differentially expressed genes (e.g., apoptosis markers like Bax/Bcl-2) .
- Step 2 : Use siRNA knockdown to validate target engagement (e.g., EGFR or PI3K pathways) .
- Step 3 : Conduct molecular dynamics simulations to study ligand-receptor interactions, focusing on hydrogen bonding with quinazolinone’s N1 and sulfanyl’s sulfur .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
